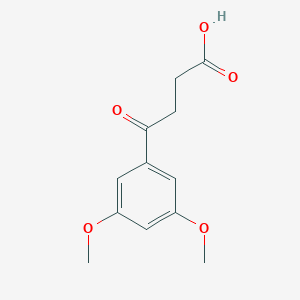

4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with similar structures have been studied, which can provide insights into the properties and reactivity of the compound . For instance, compounds with the 4-oxobutyric acid moiety have been identified as intermediates in biosynthetic pathways and have been synthesized for various studies, including the investigation of their biological activities and molecular structures .

Synthesis Analysis

The synthesis of compounds related to 4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid involves various chemical reactions. For example, the synthesis of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid and its subsequent reactions with antipyrin to yield butanoic acid derivatives have been described . Additionally, the synthesis of optically active oxazole derivatives from isocyanide synthons demonstrates the potential for creating complex molecules with the 4-oxobutyric acid structure .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction studies. These studies confirm the structures of synthesized compounds and provide detailed information on their geometrical parameters . Conformational analysis of related compounds has also been performed, revealing the preferred orientations of functional groups within the molecules .

Chemical Reactions Analysis

The chemical reactivity of compounds with the 4-oxobutyric acid moiety has been explored through various reactions. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with hydrazines to give pyridazinone derivatives and the unexpected formation of chloropyridazine derivatives have been reported . These studies highlight the diverse reactivity of the 4-oxobutyric acid core when subjected to different chemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid have been characterized through spectroscopic and computational methods. The vibrational wavenumbers, hyperpolarizability, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) have been analyzed to understand the stability and electronic properties of these molecules . Additionally, the biological activities, including DNA interaction, cytotoxicity, antitumor, and antioxidant activities, have been evaluated, suggesting potential applications in medicinal chemistry .

科学的研究の応用

Synthesis of Linkers and Resins for Solid-Phase Synthesis

4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid is instrumental in preparing the BAL family of acid-labile linkers and resins, which are pivotal for the solid-phase synthesis of peptides and non-peptides. These linkers and resins facilitate the synthesis of complex molecules by providing a stable yet removable attachment to the solid support, crucial for high-throughput synthesis and the development of therapeutic agents (Jin et al., 2001).

Development of Novel Bioactive Compounds

Research has shown the utility of derivatives of 4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid in synthesizing novel compounds with potential biological activities. For example, derivatives have been evaluated for their fungicidal and insecticidal activities, indicating the compound’s role in developing new agricultural chemicals (Changling Liu et al., 2004).

Antitubulin Agents

Analogs of 4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid have been synthesized and evaluated for their ability to interact with tubulin, the protein building block of microtubules. These studies are crucial for developing new anticancer agents, as the disruption of microtubule dynamics is a validated strategy for cancer therapy (Chenxiao Da et al., 2013).

Synthesis of Natural Products and Analogs

The compound serves as a key precursor in the synthesis of highly biologically active natural and non-natural occurring isocoumarins and 3,4-dihydroisocoumarins. This highlights its role in the synthesis of complex natural products, which are often of interest for their medicinal properties (G. Qadeer et al., 2007).

特性

IUPAC Name |

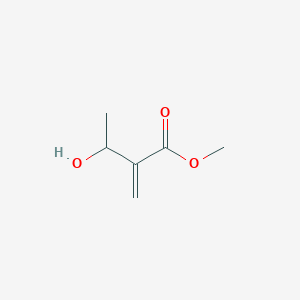

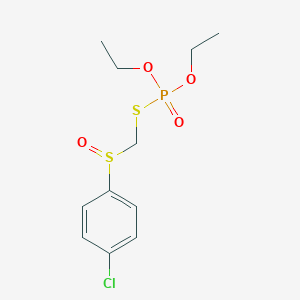

4-(3,5-dimethoxyphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-9-5-8(6-10(7-9)17-2)11(13)3-4-12(14)15/h5-7H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYAYINNKXZNTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)CCC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567079 |

Source

|

| Record name | 4-(3,5-Dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid | |

CAS RN |

17103-70-7 |

Source

|

| Record name | 4-(3,5-Dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)

![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)